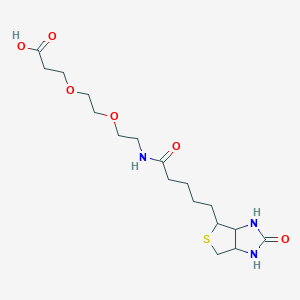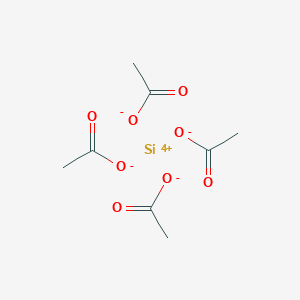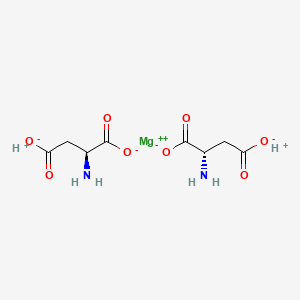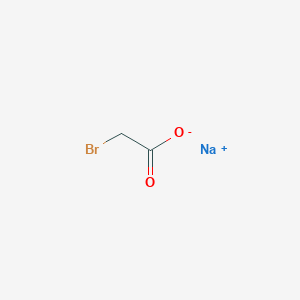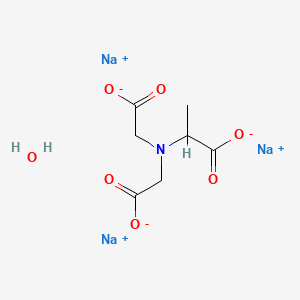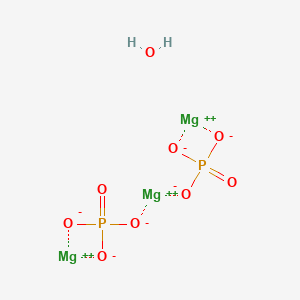
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:
-
Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium
Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.
Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.
-
Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.
Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.
-
Coupling Reaction
- The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions can occur at the quaternary ammonium group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives of the purine moiety.
Reduction: Formation of reduced derivatives of the quaternary ammonium group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.
Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.
Uniqueness
The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.
Properties
IUPAC Name |
2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAIBEQMGMAUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
